molecular formula C5H5F3N4 B2878319 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine CAS No. 236746-88-6

4-Hydrazinyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B2878319
CAS No.: 236746-88-6
M. Wt: 178.118
InChI Key: SSFLNLSDIUDELG-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydrazine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)pyrimidine with hydrazine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity, ensuring a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is explored for its potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound is investigated for its therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: In industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Hydrazinyl-2-(trifluoromethyl)quinazoline

  • 4-Hydrazinyl-2-(trifluoromethyl)benzonitrile

Uniqueness: 4-Hydrazinyl-2-(trifluoromethyl)pyrimidine stands out due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a unique candidate for various research and industrial uses.

Properties

IUPAC Name

[2-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)4-10-2-1-3(11-4)12-9/h1-2H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFLNLSDIUDELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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